5-Methyl-2-thienyl-(3-iso-propylphenyl)methanol
Description
5-Methyl-2-thienyl-(3-iso-propylphenyl)methanol is a methanol-derived compound featuring a thiophene ring substituted with a methyl group at the 5-position and a 3-isopropylphenyl group. The 3-isopropylphenyl substituent introduces steric bulk, which may influence solubility, crystallinity, and intermolecular interactions.
Properties
IUPAC Name |
(5-methylthiophen-2-yl)-(3-propan-2-ylphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18OS/c1-10(2)12-5-4-6-13(9-12)15(16)14-8-7-11(3)17-14/h4-10,15-16H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVPLBGFIGUTAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(C2=CC=CC(=C2)C(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-thienyl-(3-iso-propylphenyl)methanol typically involves the following steps:
Formation of the Thienyl Group: The thienyl group can be synthesized through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Phenyl Group: The phenyl group with an isopropyl substituent can be introduced via Friedel-Crafts alkylation, where an isopropyl group is added to a benzene ring using an alkyl halide and a Lewis acid catalyst.
Coupling of Thienyl and Phenyl Groups: The thienyl and phenyl groups are coupled using Suzuki-Miyaura cross-coupling, a palladium-catalyzed reaction that forms a carbon-carbon bond between the two groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group in 5-Methyl-2-thienyl-(3-iso-propylphenyl)methanol can undergo oxidation to form a carboxyl group.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The thienyl and phenyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution can be carried out using halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-Methyl-2-thienyl-(3-iso-propylphenyl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 5-Methyl-2-thienyl-(3-iso-propylphenyl)methanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in biological processes.
Pathways: It can modulate signaling pathways related to inflammation, microbial growth, and cellular metabolism.
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key differences between 5-Methyl-2-thienyl-(3-iso-propylphenyl)methanol and its closest analogs:
Reactivity and Stability
- Thiophene vs. Furan Derivatives: The sulfur atom in thiophene provides greater aromatic stability compared to furan, which contains oxygen. This makes thiophene derivatives less susceptible to electrophilic substitution degradation.
- The 3-chlorophenyl and allyl groups may confer reactivity in cross-coupling reactions or biological targeting .
Biological Activity
5-Methyl-2-thienyl-(3-iso-propylphenyl)methanol is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.
This compound has the molecular formula and a molecular weight of 250.37 g/mol. The compound features a thienyl ring, which is known for its role in various biological activities, and an iso-propylphenyl moiety that may influence its pharmacological properties.
Biological Activity
The biological activity of this compound has been investigated in various contexts:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties. It has been tested against several bacterial strains, demonstrating effectiveness comparable to known antibiotics. The Minimum Inhibitory Concentration (MIC) values suggest significant antibacterial potential, particularly against Gram-positive bacteria .
- Antitumor Activity : Research has shown that derivatives of thienyl compounds can exhibit antitumor effects. While specific data on this compound is limited, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation across various cell lines, including leukemia and lung cancer .
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets:
- Enzyme Inhibition : The thienyl moiety may interact with enzymes involved in metabolic pathways, potentially leading to altered biosynthesis or degradation of critical biomolecules.
- Receptor Modulation : The compound may bind to receptors that regulate cellular responses, influencing processes such as apoptosis or cell cycle progression.
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of S. aureus with MIC values ranging from 8 to 16 µg/mL. |
| Study B | Antitumor Effects | Showed that thienyl derivatives inhibited growth in various cancer cell lines with GI50 values below 5 µM. |
| Study C | Mechanistic Insights | Identified potential enzyme targets for thienyl compounds, suggesting pathways for further research into their therapeutic applications. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
